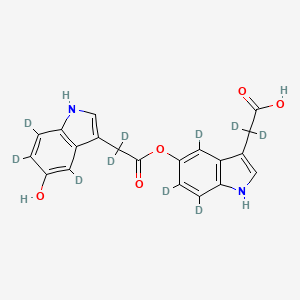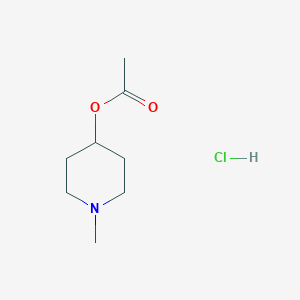
5-Hydroxyindole-3-acetic Acid (D5)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyindole-3-acetic acid (D5) is a metabolite of serotonin and is commonly found in the urine of humans and animals. It has been studied extensively due to its potential as a biomarker for various diseases and conditions. In
Scientific Research Applications
Urine Analysis for Carcinoid Tumors : 5-Hydroxyindole-3-acetic acid is used for determining its levels in urine, which is crucial for diagnosing patients suffering from carcinoid tumors (Wahlund & Edĺen, 1981).
Measurement in Body Fluids : It's quantitatively measured in urine and cerebrospinal fluid using high-performance liquid chromatography and fluorometric detection, providing a method with high precision and capacity similar to mass fragmentography but with less sophisticated equipment (Beck, Palmskog, & Hultman, 1977).
Issues with Deuterated Internal Standards : Research highlights potential problems when using deuterated internal standards like D5 for liquid chromatography-tandem mass spectrometry, emphasizing the importance of selecting suitable internal standards and considering solvent effects (Davison, Milan, & Dutton, 2013).
Role in Ergot Fungus Metabolism : Studies have shown that 5-Hydroxyindole-3-acetic acid is a major product in the metabolism of indole-3-acetic acid by ergot fungus, suggesting its role as a detoxication product (Teuscher & Teuscher, 1965).
Online Extraction Methods : Development of online sample clean-up processes for urinary analysis using liquid chromatography–tandem mass spectrometry, offering improvements over traditional methods (Perry & Keevil, 2008).
Clinical Chemistry Analysis : There's significant focus on developing methods for the routine determination of urinary 5-Hydroxyindole-3-acetic acid using various chromatographic technologies (Kroll et al., 2002).
Automated Measurement Techniques : Automated methods incorporating solid-phase extraction and HPLC have been developed for measuring urinary 5-Hydroxyindole-3-acetic acid, demonstrating lower imprecision and quicker analysis times compared to manual methods (Mulder et al., 2005).
Mechanism of Action
Target of Action
5-Hydroxyindole-3-acetic Acid (D5), a deuterium-labeled derivative of 5-Hydroxyindole-3-acetic Acid (5-HIAA), is primarily targeted at L-type calcium channels located on the colonic smooth muscle cells . These channels play a crucial role in regulating the contractility of the gut .
Mode of Action
5-Hydroxyindole-3-acetic Acid (D5) accelerates gut contractility by activating the L-type calcium channels . This activation leads to an increase in the influx of calcium ions, which subsequently triggers the contraction of the smooth muscle cells in the colon . Moreover, it stimulates a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Biochemical Pathways
5-Hydroxyindole-3-acetic Acid (D5) is a metabolite in the serotonin pathway . It is produced by a wide variety of gut bacteria that metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies .
Pharmacokinetics
It’s known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of 5-Hydroxyindole-3-acetic Acid (D5) is the acceleration of gut motility . When administered orally in rats, it significantly accelerates the total gut transit time . This compound also stimulates the production of serotonin in intestinal enterochromaffin cells .
Action Environment
The action of 5-Hydroxyindole-3-acetic Acid (D5) is influenced by the gut environment, particularly the gut microbiota . A wide variety of gut bacteria can metabolize 5-HTP to 5-HI, which is then converted to 5-Hydroxyindole-3-acetic Acid (D5) . The production of 5-HI, and consequently 5-Hydroxyindole-3-acetic Acid (D5), is inhibited upon pH reduction .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Hydroxyindole-3-acetic Acid (D5) is produced through the metabolism of serotonin . The conversion of serotonin to 5-Hydroxyindole-3-acetic Acid (D5) involves enzymes such as monoamine oxidase and aldehyde dehydrogenase . It interacts with various biomolecules, including enzymes and proteins, in the serotonin pathway .
Cellular Effects
5-Hydroxyindole-3-acetic Acid (D5) has significant effects on various types of cells and cellular processes. For instance, it has been found to stimulate intestinal motility via its action on L-type calcium channels . Moreover, it has been associated with conditions such as autism, insomnia, and chronic migraine .
Molecular Mechanism
The molecular mechanism of 5-Hydroxyindole-3-acetic Acid (D5) involves its binding interactions with biomolecules and its influence on gene expression. It accelerates gut contractility via activation of L-type calcium channels located on the colonic smooth muscle cells . Furthermore, it stimulates a cell line model of intestinal enterochromaffin cells, resulting in a significant increase in serotonin production .
Dosage Effects in Animal Models
The effects of 5-Hydroxyindole-3-acetic Acid (D5) can vary with different dosages in animal models. For instance, when administered orally in rats, it significantly accelerates the total gut transit time
Metabolic Pathways
5-Hydroxyindole-3-acetic Acid (D5) is involved in the serotonin pathway . It is produced from serotonin through the action of enzymes such as monoamine oxidase and aldehyde dehydrogenase .
properties
IUPAC Name |
2,2-dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25)/i1D,2D,3D,4D,5D2,6D2,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVMLVMRHBJPE-BZUKVWQFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC=C2C([2H])([2H])C(=O)OC3=C(C4=C(C(=C3[2H])[2H])NC=C4C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





